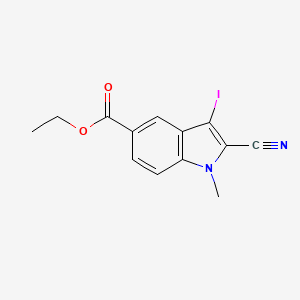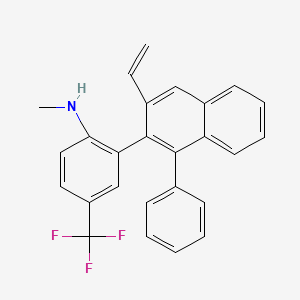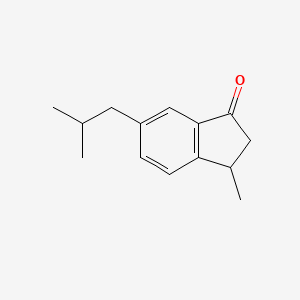
2-Phenylpyridine;rhodium(3+);heptachloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Phenylpyridine;rhodium(3+);heptachloride is a coordination compound that combines 2-Phenylpyridine with rhodium in a +3 oxidation state and heptachloride as the counterion
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenylpyridine;rhodium(3+);heptachloride typically involves the reaction of 2-Phenylpyridine with a rhodium precursor under specific conditions. One common method is the cyclometallation reaction, where 2-Phenylpyridine reacts with rhodium trichloride in the presence of a base to form the desired complex .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistency and efficiency.
化学反応の分析
Types of Reactions
2-Phenylpyridine;rhodium(3+);heptachloride undergoes various types of chemical reactions, including:
Oxidation: The rhodium center can participate in oxidation reactions, often facilitated by the presence of oxidizing agents.
Reduction: Reduction reactions can occur, typically involving reducing agents that target the rhodium center.
Substitution: Ligand substitution reactions are common, where the 2-Phenylpyridine ligand can be replaced by other ligands under suitable conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, oxygen, and other peroxides.
Reducing Agents: Sodium borohydride, hydrazine, and other common reducing agents.
Substitution Conditions: Often involve the use of solvents like acetonitrile or dichloromethane and may require heating or the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield higher oxidation state complexes, while substitution reactions can produce a variety of rhodium complexes with different ligands .
科学的研究の応用
2-Phenylpyridine;rhodium(3+);heptachloride has several scientific research applications:
作用機序
The mechanism of action of 2-Phenylpyridine;rhodium(3+);heptachloride involves the coordination of the 2-Phenylpyridine ligand to the rhodium center, forming a stable complex. This complex can interact with various molecular targets through ligand exchange, redox reactions, and other chemical processes. The pathways involved often include the activation of C-H bonds and the formation of new carbon-carbon or carbon-heteroatom bonds .
類似化合物との比較
Similar Compounds
2-Phenylpyridine;iridium(3+);chloride: Similar in structure but with iridium instead of rhodium, used in OLEDs and other photophysical applications.
2-Phenylpyridine;palladium(2+);chloride: Known for its catalytic properties in cross-coupling reactions and other organic transformations.
Uniqueness
2-Phenylpyridine;rhodium(3+);heptachloride is unique due to its specific coordination environment and the properties imparted by the rhodium center.
特性
分子式 |
C88H72Cl7N8Rh3+2 |
|---|---|
分子量 |
1798.4 g/mol |
IUPAC名 |
2-phenylpyridine;rhodium(3+);heptachloride |
InChI |
InChI=1S/8C11H9N.7ClH.3Rh/c8*1-2-6-10(7-3-1)11-8-4-5-9-12-11;;;;;;;;;;/h8*1-9H;7*1H;;;/q;;;;;;;;;;;;;;;3*+3/p-7 |
InChIキー |
REOMGPPKQYJRQY-UHFFFAOYSA-G |
正規SMILES |
C1=CC=C(C=C1)C2=CC=CC=N2.C1=CC=C(C=C1)C2=CC=CC=N2.C1=CC=C(C=C1)C2=CC=CC=N2.C1=CC=C(C=C1)C2=CC=CC=N2.C1=CC=C(C=C1)C2=CC=CC=N2.C1=CC=C(C=C1)C2=CC=CC=N2.C1=CC=C(C=C1)C2=CC=CC=N2.C1=CC=C(C=C1)C2=CC=CC=N2.[Cl-].[Cl-].[Cl-].[Cl-].[Cl-].[Cl-].[Cl-].[Rh+3].[Rh+3].[Rh+3] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



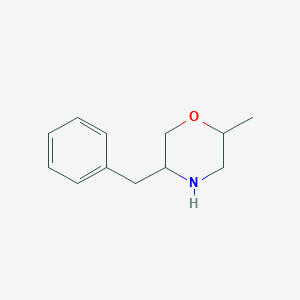

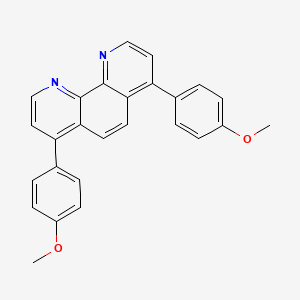

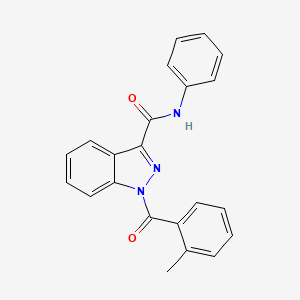

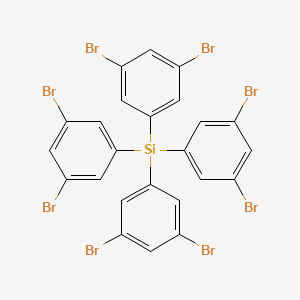

![[4,6-Diacetyloxy-5-(1,3-dioxoisoindol-2-yl)-3-[3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyoxan-2-yl]methyl acetate](/img/structure/B12335237.png)

